1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is a compound that features a unique spirocyclic structure with a thiophene ring and difluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
The primary target of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.
Mode of Action
This compound acts as an inhibitor of SDH . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the main energy currency of the cell, and an increase in the production of reactive oxygen species.
Biochemical Pathways
The inhibition of SDH affects both the citric acid cycle and the electron transport chain. The citric acid cycle is disrupted due to the blockage of the conversion of succinate to fumarate. This leads to a buildup of succinate and a shortage of fumarate, which can disrupt the balance of the cycle .
The electron transport chain is also affected because SDH is a part of complex II in this chain. The inhibition of SDH can lead to a decrease in the flow of electrons through the chain, disrupting the proton gradient across the mitochondrial membrane and thus ATP production.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . This can result in energy depletion and oxidative stress in the cell, potentially leading to cell death.
Preparation Methods
The synthesis of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be achieved through several synthetic routes. One common method involves the use of ring-forming multicomponent reactions, which are efficient for producing thiophene derivatives . Another approach is the de novo ring synthesis of thiophenes from precursors that do not contain a thiophene ring . These methods often involve the use of reagents such as tetraphosphorus decasulfide, bis(trimethylsilyl)sulfide, and Lawesson’s reagent .
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution typically results in 2-substituted thiophene derivatives due to the favorable conjugation in the intermediate cation .
Scientific Research Applications
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Comparison with Similar Compounds
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be compared with other thiophene derivatives and gem-difluoroalkenes. Similar compounds include:
2,5-Dimethylthiophene: A simpler thiophene derivative used in various chemical syntheses.
Gem-difluoroalkenes: These compounds share the difluoromethyl group and exhibit similar reactivity and biological activity.
Oligothiophenes: These compounds are used in organic electronics and have similar redox properties.
The uniqueness of this compound lies in its spirocyclic structure and the combination of the thiophene ring with the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NOS/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSPCJXSKARLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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